(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. Its molecular formula is , and it has a CAS number of 280752-78-5. This compound features a bromine atom at the 6th position and a methanol group at the 2nd position of the dihydrobenzo[b][1,4]dioxin framework, which is known for its diverse biological properties.
The compound can be synthesized through various chemical reactions involving starting materials such as 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine. It serves as a precursor in the synthesis of other biologically active compounds, making it valuable for pharmaceutical research.
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is classified as an organic compound and falls under the category of brominated derivatives of dioxins. Its structural features suggest potential applications in medicinal chemistry and material science.
The synthesis of (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be achieved through several methods. One notable method involves the reaction of 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine with sodium hydroxide in a solvent mixture of tetrahydrofuran and water at elevated temperatures (100°C) under inert conditions. This process typically yields the desired compound in good purity and yield.
Key steps in the synthesis include:
For example, one synthesis procedure reported a yield of 73% after the reaction was completed and the product was purified through column chromatography .
The molecular structure of (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be represented as follows:
Key structural data include:
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can participate in various chemical reactions typical for alcohols and brominated compounds. For instance:
A representative reaction involves treating (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol with oxidizing agents like potassium dichromate or PCC (pyridinium chlorochromate) to yield corresponding carbonyl derivatives.
The mechanism of action for (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol primarily relates to its interactions within biological systems. The brominated dioxin structure suggests that it may interact with biological targets such as enzymes or receptors involved in signaling pathways.
The compound's action may involve:
The compound exhibits typical reactivity for alcohols and halogenated compounds:
Relevant data indicates that (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is stable under standard laboratory conditions but should be handled with care due to its irritant properties .
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific uses:
This compound represents a valuable tool in both synthetic organic chemistry and medicinal research fields due to its unique properties and potential applications.
The 1,4-benzodioxin scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a benzene ring fused to a 1,4-dioxane heterocycle. This bicyclic architecture provides exceptional structural stability, varied substitution patterns, and stereochemical complexity that enables diverse biological interactions. Within this class, "(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol" (CAS: 1263285-26-2) exemplifies a structurally refined chiral building block with significant synthetic utility. The compound features a brominated benzodioxin core with a hydroxymethyl group at the C2 stereocenter (molecular formula: C₉H₉BrO₃, MW: 245.07 g/mol) [1] [2]. Its SMILES notation (OC[C@@H]1COC2=CC(Br)=CC=C2O1) explicitly defines the (R)-absolute configuration—a critical determinant of its biorecognition [1] [5]. The integration of bromine (a versatile halogen for further functionalization) and a chiral alcohol moiety positions this molecule as a high-value intermediate for pharmacologically active agents targeting metabolic disorders, infectious diseases, and neurological conditions [3] [7].
Benzodioxin derivatives exhibit substantial structural diversity, broadly classifiable by ring saturation, substitution patterns, and stereochemistry:
Table 1: Structural Classification of Key Benzodioxin Derivatives
Category | Representative Compound | Key Structural Features | Therapeutic Application |
---|---|---|---|
Fused/C2-Substituted | (R)-Doxazosin | 2-Piperazinyl-1,4-benzodioxane, (R)-chiral center | α1-Adrenergic antagonist (Hypertension) [6] |
Fused/C2-Substituted | (R)-Eliglustat | 2-(Pyrrolidinyl)-1,4-benzodioxane, (R,R)-stereocenters | Glucosylceramide synthase inhibitor (Gaucher’s disease) [6] |
Fused/C2-Substituted | (R)-6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | C2-(hydroxymethyl), 6-Br substitution, (R)-chiral center | Synthetic intermediate for FabH inhibitors & antidiabetics [3] [7] [9] |
Planar Unsaturated | MKC-242 | Fully unsaturated benzodioxin, aminoalkyl chain | 5-HT1A receptor agonist (Antidepressant) [6] |
The "(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol" belongs to the fused C2-substituted benzodioxane subclass. Its saturated dioxane ring adopts a puckered conformation, rendering the C2 carbon stereogenic. The 6-bromo substituent enhances electron-withdrawing properties and facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C2-hydroxymethyl group (–CH₂OH) serves as a handle for esterification, oxidation, or nucleophilic substitution [5] [9] [10]. This structural duality—combining a halogenated aromatic system with a chiral aliphatic alcohol—enables its transformation into complex pharmacophores, exemplified by its incorporation into thiazolidinone-1,4-benzodioxin hybrids targeting bacterial FabH enzymes [3].
Chirality at the C2 position of 1,4-benzodioxanes profoundly dictates their biorecognition and efficacy. The asymmetric carbon creates two enantiomers (R and S) that interact differentially with homochiral biological targets:
Enantioselective Bioactivity: Studies on benzodioxin-based α1-adrenergic antagonists (e.g., doxazosin) and 5-HT1A agonists (e.g., flesinoxan) demonstrate >100-fold potency differences between enantiomers [4] [6]. Similarly, the (R)-enantiomer of "(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol" is preferentially incorporated into thiazolidinone derivatives showing superior FabH inhibition (IC₅₀ < 5 μM) against Gram-negative pathogens compared to (S)-counterparts or non-chiral analogs [3]. This arises from optimal hydrogen bonding between the (R)-configured hydroxymethyl group and residues (Ser85, Gln152) in the FabH active site [3].
Synthesis Challenges: Accessing enantiopure C2-methanol derivatives demands stereoselective routes:
The stringent enantiopurity requirements for bioactive derivatives underscore the value of the (R)-enantiomer as a building block over racemic mixtures [4] [8].
Bromination at the C6 position of the benzodioxin scaffold imparts critical electronic and steric properties that enhance bioactivity and synthetic versatility:
Lowers LUMO energy, facilitating nucleophilic aromatic substitution (SₙAr) for derivatization with amines/thiols [10].
Bioactivity Enhancement: Brominated benzodioxins exhibit enhanced antimicrobial and antidiabetic activities:
Brominated benzodioxin-imine derivatives demonstrate potent α-glucosidase inhibition (IC₅₀ = 0.80 ± 0.01 μM), attributed to halogen bonding with enzyme catalytic residues (Asp349, Arg439) [7].
Synthetic Utility: The C–Br bond enables diverse catalytic transformations:
Table 2: Synthetic Routes to 6-Bromo-1,4-Benzodioxin Intermediates
Starting Material | Method | Key Conditions | Yield | Reference |
---|---|---|---|---|
Catechol + 1,2-Dibromoethane | Cycloalkylation | K₂CO₃, DMF, 80°C, 12h | 85–90% | [10] |
1,4-Benzodioxan-2-one | Bromination/Reduction | Br₂ (1 eq), CHCl₃; then NaBH₄ | 75% | [9] |
Racemic benzodioxin-2-carboxylate | Enzymatic resolution (CALB A225F/T103A) | 20% n-BuOH, PBS, 30°C | 48% (97% ee) | [8] |
The strategic incorporation of bromine at C6 thus transforms "(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol" into a multipurpose synthon for drug discovery pipelines targeting metabolic and infectious diseases [3] [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: